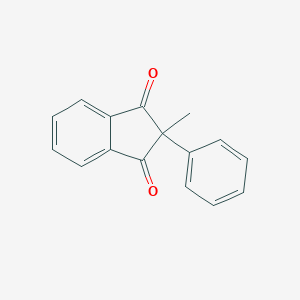

1,3-Indandione, 2-methyl-2-phenyl-

Description

Significance of the 1,3-Indandione (B147059) Core in Organic Chemistry Research

The 1,3-indandione scaffold is a cornerstone in the synthesis of a multitude of organic compounds. mdpi.comnih.gov Its importance stems from its utility as a versatile building block for constructing more complex molecular architectures, including spiro compounds and heterocyclic systems. researchgate.netnih.govacs.org The fusion of a benzene (B151609) ring with a five-membered diketone ring creates a rigid and planar structure that can be strategically functionalized at various positions. This allows for the systematic modification of its electronic and steric properties, making it an attractive target for synthetic chemists.

The derivatives of 1,3-indandione have been investigated for a wide range of biological activities. pharmacy180.comijpsr.comnih.gov For instance, certain 1,3-indandione derivatives have been recognized for their anticoagulant properties. pharmacy180.com The core structure has also been incorporated into molecules designed as neuroprotective agents and for other medicinal applications. nih.gov Beyond its biological significance, the 1,3-indandione moiety is a key component in the design of organic dyes and materials with interesting photophysical and electronic properties. mdpi.comencyclopedia.pub

The synthetic accessibility and the potential for diverse functionalization make the 1,3-indandione core a subject of ongoing research, with chemists continually exploring new reactions and applications for this versatile scaffold. mdpi.comnih.gov

Unique Reactivity Profile of the Methylene (B1212753) Group in 1,3-Indandione and its Derivatives

The methylene group at the C-2 position of 1,3-indandione is flanked by two electron-withdrawing carbonyl groups, rendering the α-hydrogens significantly acidic. pbworks.comwikipedia.orglibretexts.org This heightened acidity is a key determinant of the compound's reactivity, making the C-2 carbon a potent nucleophile upon deprotonation. wikipedia.org The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two oxygen atoms and the C-2 carbon. pbworks.comwikipedia.orglibretexts.org

This nucleophilic character allows the methylene group to participate in a wide array of carbon-carbon bond-forming reactions. Notable examples include:

Knoevenagel Condensation: The active methylene group readily undergoes condensation with aldehydes and ketones to form 2-ylidene-1,3-indandione derivatives. mdpi.comnih.gov

Michael Addition: As a Michael donor, the 1,3-indandione enolate can add to α,β-unsaturated carbonyl compounds in a conjugate addition fashion. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Alkylation: The C-2 position can be readily alkylated using various electrophiles, allowing for the introduction of one or two substituents. nih.gov

Self-Condensation: Under basic or acidic conditions, 1,3-indandione can undergo self-aldol condensation to form a dimer known as bindone. mdpi.comnih.govnih.gov

The reactivity of the methylene group is a central theme in the chemistry of 1,3-indandione, providing a powerful handle for the synthesis of a diverse range of derivatives. mdpi.comnih.gov

Conceptual Framework for Investigating 2,2-Disubstituted 1,3-Indandione Systems

The synthesis and study of 2,2-disubstituted 1,3-indandione systems, such as 2-methyl-2-phenyl-1,3-indandione, introduce a quaternary carbon center at the C-2 position. This structural feature imparts specific properties and presents unique synthetic challenges. The investigation of these systems is typically guided by a framework that considers several key aspects:

Synthetic Strategies: The introduction of two different substituents at the C-2 position requires careful planning of the synthetic route. This often involves a stepwise alkylation or arylation of the 1,3-indandione core. globaljournals.orgorganic-chemistry.org The order of introduction of the substituents can be crucial for achieving the desired product.

Stereochemistry: When the two substituents at the C-2 position are different, the quaternary carbon becomes a stereocenter if the molecule as a whole is chiral. The development of stereoselective methods for the synthesis of such compounds is an active area of research. acs.org

Conformational Analysis: The presence of two substituents at the C-2 position can lead to restricted rotation and specific conformational preferences. Understanding the conformational landscape of these molecules is important for elucidating their reactivity and biological activity.

Structure-Activity Relationships: In the context of medicinal chemistry or materials science, a systematic variation of the substituents at the C-2 position allows for the exploration of structure-activity relationships (SAR). nih.gov This involves synthesizing a library of analogs and evaluating their properties to identify key structural features responsible for a particular function.

The study of 2,2-disubstituted 1,3-indandiones provides valuable insights into the chemistry of quaternary carbon centers and allows for the fine-tuning of molecular properties for specific applications.

Structure

3D Structure

Properties

CAS No. |

2136-69-8 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-methyl-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C16H12O2/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15(16)18/h2-10H,1H3 |

InChI Key |

GFZAUOLOWQXZAL-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Other CAS No. |

2136-69-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Investigation of Reactivity Patterns of 2 Methyl 2 Phenyl 1,3 Indandione Systems

Mechanistic Studies of Substitution Reactions at the C2 Position

The C2 position of 1,3-indandione (B147059) is the traditional site of nucleophilic character and substitution. However, the presence of both a methyl and a phenyl group in 2-methyl-2-phenyl-1,3-indandione renders this position a quaternary center, precluding many of the canonical reactions associated with β-diketones.

The chemistry of β-dicarbonyl compounds is dominated by the acidity of the α-hydrogens located on the carbon between the two carbonyl groups. For the parent 1,3-indandione, the C2 protons are particularly acidic, leading to the easy formation of a resonance-stabilized enolate anion. wikipedia.org This enolate is a potent nucleophile, serving as the key intermediate in a wide array of reactions, including alkylations, acylations, and condensations. researchgate.netnih.govyoutube.com

In stark contrast, 2-methyl-2-phenyl-1,3-indandione is a non-enolizable diketone at the C2 position. libretexts.orgutexas.edu Lacking any α-hydrogens at this site, it cannot be deprotonated to form the corresponding enolate under typical basic conditions. This structural feature completely inhibits its participation in reactions that require it to act as a C2-nucleophile.

Consequently, the primary pathway for reactions involving nucleophiles is direct attack at one of the electrophilic carbonyl carbons. masterorganicchemistry.comlibretexts.org This process, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center, forming an alkoxide intermediate which can be subsequently protonated. libretexts.org The reactivity of 2-methyl-2-phenyl-1,3-indandione is therefore characteristic of a simple, non-enolizable ketone rather than a typical β-dicarbonyl compound.

Table 1: Comparison of C2-Position Reactivity

| Feature | 1,3-Indandione | 2-Methyl-2-Phenyl-1,3-Indandione |

| C2 α-Hydrogens | Present (2) | Absent (0) |

| Enolate Formation at C2 | Readily forms a stable, resonance-delocalized enolate. | Does not form an enolate at C2. |

| Primary Nucleophilic Site | C2-carbon (via enolate). wikipedia.org | External nucleophile. |

| Primary Electrophilic Site | C2-carbon (after functionalization), Carbonyl carbons. | Carbonyl carbons. masterorganicchemistry.com |

| Typical Reactions | Aldol (B89426) condensation, Knoevenagel condensation, Michael addition, C2-alkylation. researchgate.net | Nucleophilic addition to carbonyl (e.g., Grignard reaction, hydride reduction). khanacademy.org |

The electrochemical reduction of 1,3-diketones is known to proceed via the formation of radical anions. acs.org Although specific studies on 2-methyl-2-phenyl-1,3-indandione are limited, it is mechanistically plausible that the two carbonyl groups can accept an electron to form a ketyl-type radical anion. The aromatic phenyl group at the C2 position would likely contribute to the stabilization of such an intermediate through resonance delocalization.

The key difference from enolizable diketones is the absence of a subsequent rapid protonation pathway involving an acidic C2-proton. In enolizable systems, the radical anion can be protonated to form an enol radical. For 2-methyl-2-phenyl-1,3-indandione, the radical anion would be more persistent or would react through alternative pathways, such as dimerization or further reduction.

Carbene generation from 1,3-dicarbonyl compounds is a well-established method, though it typically requires the synthesis of a suitable precursor, such as a 2-diazo-1,3-dicarbonyl compound. From such a precursor, thermal, photochemical, or metal-catalyzed decomposition can eliminate nitrogen gas to generate a highly reactive carbene intermediate.

For 2-methyl-2-phenyl-1,3-indandione, direct carbene generation is not a spontaneous process. A synthetic route would be required to first convert the diketone into a precursor like a tosylhydrazone, which could then be treated with a strong base (Shapiro reaction) or decomposed. Once formed, a carbene at the C2 position would be expected to undergo rapid intramolecular reactions, with rearrangements being a likely outcome. However, documented instances of carbene generation directly from 2,2-disubstituted 1,3-indandiones are not prevalent in the reviewed literature.

Investigation of Tautomeric Equilibria and Their Influence on Reactivity

Tautomerism is a defining characteristic of most 1,3-dicarbonyl compounds, profoundly influencing their structure, stability, and reactivity.

Keto-enol tautomerism describes the equilibrium between a carbonyl compound (the keto form) and its corresponding enol isomer. libretexts.org For most 1,3-diketones with at least one α-hydrogen, this equilibrium is facile and often favors the enol tautomer. researchgate.netlibretexts.org This preference is due to the formation of a highly stable, conjugated π-system and a six-membered quasi-aromatic ring stabilized by a strong intramolecular hydrogen bond. libretexts.orgmdpi.com

As 2-methyl-2-phenyl-1,3-indandione lacks a hydrogen atom at the C2 position, it is incapable of forming the corresponding keto-enol tautomer. mdpi.com The molecule is "locked" in the diketone form. The energy barrier for such a tautomerization is effectively insurmountable, as it would necessitate the cleavage of a carbon-carbon bond rather than the simple migration of a proton. This structural rigidity is a critical determinant of its chemical behavior.

Table 2: Tautomeric Forms of 1,3-Diketones

| Compound | Diketone Form | Enol Form | Predominant Form at Equilibrium |

| 1,3-Indandione | Present | Present | Enol form is significant in solution (~2% in water, higher in non-polar solvents). wikipedia.org |

| Acetylacetone | Present | Present | Enol (85-92%). libretexts.orglibretexts.org |

| 2-Methyl-2-Phenyl-1,3-Indandione | Present | Not possible | Exclusively Diketone. |

The inability of 2-methyl-2-phenyl-1,3-indandione to undergo tautomerization to an enol form has a profound impact on its reactivity and selectivity.

Blocked Enolate Pathways : All reactions that proceed through a C2-enolate are completely inhibited. This includes base-catalyzed self-condensation (which for 1,3-indandione leads to bindone), Knoevenagel condensations with aldehydes, and Michael additions where the indandione would act as the nucleophile. wikipedia.orgresearchgate.net

Enhanced Carbonyl Electrophilicity : With the C2 position being unreactive as a nucleophile, the chemistry of the molecule is funneled exclusively towards the electrophilic carbonyl groups. It can act as an excellent electrophile in reactions. For instance, in a potential crossed-aldol reaction with an enolizable ketone, 2-methyl-2-phenyl-1,3-indandione can only function as the electrophilic acceptor component. utexas.edu

Predictable Selectivity : This lack of tautomerism leads to highly predictable reaction outcomes. Unlike its enolizable counterparts which can react as either nucleophiles (via the enolate) or electrophiles (at the carbonyl), the reactivity of 2-methyl-2-phenyl-1,3-indandione is unambiguously that of a ketone. Reactions will selectively occur at the C=O double bonds, leading to addition products. libretexts.org

Reactivity of Carbonyl Groups and Aromatic Moieties

The presence of two carbonyl groups in a five-membered ring makes the 1,3-indandione core a versatile precursor in various chemical transformations. Concurrently, the phenyl substituent at the C2 position can also participate in or influence reactions, although its derivatization is less commonly explored compared to the reactions involving the dicarbonyl system.

Direct derivatization of the phenyl group in 2-methyl-2-phenyl-1,3-indandione is not extensively documented in readily available literature. However, the principles of electrophilic aromatic substitution suggest that the phenyl ring can be functionalized, provided that the reaction conditions are compatible with the indandione moiety. The reactivity of the phenyl group is influenced by the electron-withdrawing nature of the adjacent quaternary carbon and the dicarbonyl groups.

In related systems, such as 2-arylidene-1,3-indandiones, the electronic properties of substituents on the phenyl ring have a discernible impact on the molecule's reactivity in annulation reactions. For instance, electron-donating groups on the phenyl ring can decrease the regioselectivity and yield in certain cyclization reactions, presumably by increasing the electron density at the electrophilic carbon atom. rsc.org Conversely, electron-withdrawing groups can enhance reactivity and regioselectivity. rsc.orgresearchgate.netnih.gov While these examples pertain to 2-arylidene systems, they provide insight into how functionalization of the phenyl ring in 2-phenyl-1,3-indandione derivatives could modulate their chemical behavior.

Further research into direct electrophilic substitution or cross-coupling reactions on the phenyl ring of the title compound would be necessary to fully elucidate its derivatization potential.

The carbonyl groups of the 1,3-indandione system are key to its participation in the formation of new rings, particularly in the synthesis of spirocyclic compounds. These reactions often involve the enolizable C2 position, which can act as a nucleophile.

Annulation reactions, such as [3+2] and [4+2] cycloadditions, are prominent examples where the indandione moiety is a crucial building block. In many of these reactions, a 2-arylidene-1,3-indandione is used as the starting material. These reactions lead to the formation of spiro-cyclopentenes and other spirocyclic systems. rsc.orgresearchgate.netnih.gov For instance, the phosphine-catalyzed reaction between 2-arylidene-1,3-indandiones and allenoates is a well-established method for constructing spirocyclic frameworks. rsc.orgresearchgate.netnih.gov

While the methyl group in 2-methyl-2-phenyl-1,3-indandione prevents the formation of an exocyclic double bond at the C2 position, the enolizable nature of the dicarbonyl system still allows it to participate in condensation and cyclization reactions. For example, 2-substituted 1,3-indandiones react with aldimines to form various products, including arylamino and ethylenediamino derivatives, and can undergo Pictet-Spengler type reactions to yield spiro compounds.

The following table summarizes the types of new ring formations involving the indandione carbonyls in related systems:

| Reaction Type | Reactants | Product Type | Ref. |

| [3+2] Annulation | 2-Arylidene-1,3-indandione, Ethyl 2,3-butadienoate | Spirocyclopentene | rsc.orgresearchgate.netnih.gov |

| [4+2] Annulation | 2-Arylidene-1,3-indandione, γ-Substituted allenoates | Spiro[4.5]dec-6-ene | rsc.org |

| Reaction with Aldimines | 2-Phenyl-1,3-indandione, Aldimines | Arylamino and ethylenediamino derivatives, Spiro compounds |

Advanced Spectroscopic Characterization and Structural Analysis for 2 Methyl 2 Phenyl 1,3 Indandione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data for 2-methyl-2-phenyl-1,3-indandione is not presently available in the surveyed scientific literature. Hypothetically, its NMR spectra would present features clearly distinguishing it from its unmethylated counterpart.

Proton (¹H) NMR Analysis, Including Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of 2-methyl-2-phenyl-1,3-indandione would be expected to show a characteristic singlet for the methyl protons. The absence of a proton at the C2 position would mean the disappearance of the signal that is present in the spectrum of 2-phenyl-1,3-indandione. The aromatic protons of the phenyl and indane ring systems would exhibit complex multiplet patterns, influenced by their respective electronic environments.

Carbon-13 (¹³C) NMR Analysis, Including Quaternary Carbon Assignment

In the ¹³C NMR spectrum, a signal corresponding to the methyl carbon would be anticipated. A key feature would be the presence of an additional quaternary carbon signal for the C2 position, now bonded to both a methyl and a phenyl group. The chemical shifts of the carbonyl carbons (C1 and C3) and the aromatic carbons would also be influenced by the presence of the C2-methyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the molecular structure, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons within the phenyl and indane aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would be crucial for identifying the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. For instance, HMBC would show a correlation between the methyl protons and the C2 quaternary carbon, as well as the adjacent carbonyl carbons (C1 and C3).

Vibrational Spectroscopy for Functional Group and Conformational Studies

Specific experimental FT-IR and Raman spectra for 2-methyl-2-phenyl-1,3-indandione are not described in the available literature. Theoretical calculations could provide insights into its vibrational modes, but experimental verification is necessary.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) in the 1,3-dione system. The exact frequencies of these bands would be sensitive to the electronic effects of the phenyl and methyl substituents. Other expected bands would include those for aromatic C-H stretching, C=C stretching of the aromatic rings, and C-H bending vibrations.

Raman Spectroscopy and Vibrational Mode Assignments

Raman spectroscopy would provide complementary information to FT-IR. The symmetric stretching vibrations of the aromatic rings are typically strong in Raman spectra. The vibrational modes involving the C-C skeleton of the indane and phenyl rings, as well as the methyl group deformations, would also be observable.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a cornerstone technique for determining the molecular weight and exploring the fragmentation patterns of organic compounds. In the analysis of 2-alkyl-substituted 1,3-indandiones, electron impact (EI) ionization is commonly employed. core.ac.uk The resulting mass spectra reveal the molecular ion peak (M+•), which confirms the molecular mass of the compound. For 2-methyl-2-phenyl-1,3-indandione, the molecular formula is C₁₆H₁₂O₂, corresponding to a molecular weight of approximately 236.27 g/mol. uni.lu

The fragmentation of 2,2-disubstituted 1,3-indandiones under electron impact is a complex process that can involve multi-step isomerizations prior to fragmentation. core.ac.uk The fragmentation pathways are influenced by the stability of the resulting ions. Common fragmentation patterns for ketones involve the cleavage of bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions ([RCO]⁺). chemguide.co.uk In the case of 2-methyl-2-phenyl-1,3-indandione, key fragmentation pathways would likely involve the loss of the methyl group (CH₃•) or the phenyl group (C₆H₅•) from the molecular ion.

A significant fragmentation pathway observed in 2-alkyl-substituted 1,3-indandiones is the loss of a methyl radical, leading to the [M - CH₃]⁺ ion. core.ac.uk Another characteristic fragmentation involves the phthaloyl group, which can undergo rearrangement and migration. core.ac.uk The study of isomeric 2-alkyl-substituted 1,3-indandiones and 3-alkylidenephthalides has shown that their molecular ions can interconvert through a series of reversible isomerization steps before undergoing major fragmentation processes like the loss of a methyl or ethyl radical. core.ac.uk The relative abundances of the fragment ions in the mass spectrum provide valuable information about the stability of different parts of the molecule and the likely fragmentation routes.

Table 1: Predicted Mass Spectrometry Data for 2-Methyl-2-Phenyl-1,3-Indandione uni.lu

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 237.09100 | 151.1 |

| [M+Na]⁺ | 259.07294 | 161.6 |

| [M-H]⁻ | 235.07644 | 159.7 |

| [M+NH₄]⁺ | 254.11754 | 173.9 |

| [M+K]⁺ | 275.04688 | 156.8 |

| [M+H-H₂O]⁺ | 219.08098 | 144.9 |

| [M]⁺ | 236.08317 | 152.0 |

| [M]⁻ | 236.08427 | 152.0 |

This table presents predicted mass-to-charge ratios (m/z) and collision cross sections for various adducts of 2-methyl-2-phenyl-1,3-indandione, offering insights into its behavior in different mass spectrometry ionization conditions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Tautomerism

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating the electronic structure and potential tautomeric equilibria of molecules like 2-methyl-2-phenyl-1,3-indandione.

The UV-Vis absorption spectrum of 1,3-indandione (B147059) derivatives is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π→π* and n→π* electronic transitions within the conjugated system. For instance, 2-phenyl-1,3-indandione in alcohol exhibits maximum absorption at 269 nm and 320 nm. guidechem.com The position and intensity of these bands are sensitive to the solvent environment and the substituents on the indandione core. researchgate.net

A key aspect that can be studied using UV-Vis spectroscopy is the keto-enol tautomerism. While 2,2-disubstituted-1,3-indandiones like the title compound are locked in the diketo form, other 1,3-indandione derivatives can exist in equilibrium between the diketo and enol forms. nih.govresearchgate.net This equilibrium can be influenced by solvent polarity, with different tautomers being favored in different environments. researchgate.netnju.edu.cnrsc.org The distinct electronic absorption spectra of the keto and enol forms allow for the study of this equilibrium.

Fluorescence spectroscopy provides further insights into the excited state properties of these molecules. Many 1,3-indandione derivatives exhibit fluorescence, and the characteristics of this emission, such as the wavelength of maximum emission and the quantum yield, can be influenced by factors like solvent polarity and the presence of specific substituents. nih.govresearchgate.netdocumentsdelivered.com The study of donor-acceptor type 1,3-indandione derivatives has shown that they can exhibit large Stokes shifts, which is the difference between the absorption and emission maxima. researchgate.net This property is relevant for applications in materials science and as fluorescent probes. documentsdelivered.com

Table 2: Spectroscopic Data for Related 1,3-Indandione Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Molar Extinction Coefficient (log ε) | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,3-indandione | Alcohol | 269, 320 | 4.35, 3.53 | guidechem.com |

| 2-Acetylindan-1,3-dione | Cyclohexane | - | - | researchgate.net |

This table provides a snapshot of the UV-Vis absorption data for a closely related compound, illustrating the typical spectral regions where 1,3-indandione derivatives absorb light.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govnih.govbruker.com In the context of 2-methyl-2-phenyl-1,3-indandione, EPR spectroscopy would be the primary method to investigate the formation of radical species, for instance, through oxidation, reduction, or photolytic processes.

While stable organic molecules like 2-methyl-2-phenyl-1,3-indandione are typically EPR-silent, they can be converted into radical ions under certain conditions. The resulting EPR spectrum provides a unique fingerprint of the radical species, offering information about its structure, electron distribution, and environment. researchgate.net

For short-lived radical intermediates, a technique called spin trapping is often employed. nih.govsemanticscholar.org This involves reacting the transient radical with a "spin trap" molecule to form a more stable radical adduct that can be readily detected and characterized by EPR. This method allows for the indirect detection and identification of highly reactive radical species that would otherwise be impossible to observe. nih.gov Although there is no specific literature found detailing EPR studies on 2-methyl-2-phenyl-1,3-indandione itself, the general principles of EPR would apply if this compound were to be investigated for its radical chemistry.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

For 2-aryl-1,3-indandiones, X-ray crystallographic studies have confirmed that they exist in the diketone form in the solid state. The analysis of related structures, such as 2-(1-naphthyl)-1,3-indandione and 2-(2-naphthyl)-1,3-indandione, reveals that the five-membered ring of the indandione moiety is nearly planar, and the fused benzene (B151609) ring also maintains its planarity. The dihedral angle between the plane of the indandione ring system and the plane of the substituent at the 2-position is a key conformational parameter. For instance, in 2-(4-methylphenyl)-1H-indene-1,3(2H)-dione, the dihedral angle between the indandione ring system and the tolyl ring is 81.31(7)°. researchgate.net

The crystal packing is typically governed by van der Waals forces. In some cases, weak intermolecular interactions, such as C-H···O hydrogen bonds, can play a role in stabilizing the crystal lattice. nih.govnih.govresearchgate.net These interactions can lead to the formation of specific supramolecular architectures, such as chains or dimers. nih.govresearchgate.net A search for a specific crystal structure of 2-methyl-2-phenyl-1,3-indandione did not yield a direct result, but the structural features of closely related compounds provide a strong basis for predicting its solid-state conformation.

Table 3: Crystallographic Data for a Related Indole (B1671886) Derivative nih.govresearchgate.net

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| Methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate | Monoclinic | P2₁/n | 11.6814(7) | 5.6106(4) | 16.5299(11) | 108.713(2) |

This table presents crystallographic data for a related indole derivative, offering an example of the type of detailed structural information that can be obtained from X-ray crystallography.

Computational and Theoretical Chemistry Investigations of 2 Methyl 2 Phenyl 1,3 Indandione

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict various molecular properties of 2-methyl-2-phenyl-1,3-indandione.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-methyl-2-phenyl-1,3-indandione, this process involves calculating the molecular structure that possesses the lowest possible energy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Charge Transfer)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis can also elucidate intramolecular charge transfer, where electron density moves from one part of the molecule to another upon electronic excitation. For 2-methyl-2-phenyl-1,3-indandione, the HOMO is likely to be located on the electron-rich phenyl ring, while the LUMO may be centered on the electron-deficient dicarbonyl system of the indandione moiety.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It provides a visual representation of the charge distribution around a molecule. researchgate.net

In the MESP of 2-methyl-2-phenyl-1,3-indandione, regions of negative potential (typically colored in shades of red) are expected around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (usually colored in blue) are likely to be found around the hydrogen atoms of the phenyl ring and the methyl group, suggesting sites for nucleophilic attack.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions, providing a detailed understanding of the transformation from reactants to products.

Transition State Characterization and Activation Energy Determination

A transition state is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism.

The activation energy is the minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state. Computational methods can accurately determine these parameters, offering insights into the feasibility and rate of a reaction. For reactions involving 2-methyl-2-phenyl-1,3-indandione, such as enolate formation or subsequent alkylation, identifying the transition state structures would be key to understanding their kinetics.

Energy Profiles of Multi-step Reactions

Many chemical reactions proceed through multiple steps, involving one or more intermediates and transition states. savemyexams.comkhanacademy.org An energy profile diagram plots the potential energy of the system against the reaction coordinate, illustrating the energy changes that occur throughout the reaction. researchgate.netyoutube.com

Solvent Effects on Reaction Energetics

The surrounding solvent can significantly influence the energetics of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products to varying degrees. Computational models are crucial for dissecting these complex interactions. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), can be used to study the kinetics and mechanisms of reactions in various solvents. researchgate.net

Theoretical studies on related systems have shown that reaction rates can be enhanced or diminished depending on the polarity and nature of the solvent. For instance, in ene reactions, calculations at the B3LYP/6-311++G(d,p) level of theory have successfully predicted reaction rates in different solvents, showing good agreement with experimental data. researchgate.net These studies often reveal that transition states with a more polar character are stabilized by polar solvents, thus lowering the activation energy and accelerating the reaction. Conversely, non-polar solvents can be advantageous for reactions where the transition state is less polar than the reactants. researchgate.net

For 2-methyl-2-phenyl-1,3-indandione, a quantitative analysis of solvent effects would involve:

Implicit Solvent Models: Using models like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient for screening a wide range of solvents.

Explicit Solvent Models: Including a number of solvent molecules directly in the quantum mechanical calculation. This provides a more detailed picture of specific interactions like hydrogen bonding but is computationally more demanding.

By calculating the free energy profile of a reaction involving 2-methyl-2-phenyl-1,3-indandione in different solvents, one can predict how the reaction rate and equilibrium position will change, providing valuable guidance for experimental reaction optimization.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on the fundamental laws of quantum mechanics, allow for the prediction of various spectroscopic properties of molecules with a high degree of accuracy. researchgate.net

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and determining molecular structure. Theoretical calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. These calculations are typically performed using methods like Density Functional Theory (DFT).

For the closely related compound, 2-phenyl-1,3-indandione, DFT calculations at the B3LYP/6-311++G(d,p) level have been performed. researchgate.net These studies show that the molecule exists predominantly in its diketo form. researchgate.net The calculated vibrational frequencies are generally in good agreement with experimental data, although they are often scaled by a factor to account for anharmonicity and other theoretical approximations. osti.gov

The introduction of a methyl group at the C2 position to form 2-methyl-2-phenyl-1,3-indandione would be expected to introduce new vibrational modes, notably:

C-H stretching modes of the methyl group, typically appearing in the 2850-3000 cm⁻¹ region.

CH₃ deformation modes , which are expected in the 1375-1470 cm⁻¹ range.

The table below shows a hypothetical comparison of selected calculated vibrational frequencies for 2-phenyl-1,3-indandione and the expected frequencies for 2-methyl-2-phenyl-1,3-indandione.

| Vibrational Mode | 2-phenyl-1,3-indandione (Calculated, cm⁻¹) | 2-methyl-2-phenyl-1,3-indandione (Expected, cm⁻¹) |

| C=O symmetric stretching | ~1740 | ~1740 |

| C=O asymmetric stretching | ~1710 | ~1710 |

| Phenyl ring C-C stretching | ~1600 | ~1600 |

| CH₃ symmetric/asymmetric stretching | N/A | 2870-2960 |

| CH₃ symmetric/asymmetric deformation | N/A | 1375-1470 |

Note: These are approximate values and would require specific calculations for precise frequencies.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) can be a powerful aid in assigning complex spectra and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular and reliable approach for this purpose. nih.gov

Experimental ¹H and ¹³C NMR data are available for the parent compound, 2-phenyl-1,3-indandione. chemicalbook.com Computational studies on similar molecules have demonstrated that DFT methods can predict chemical shifts with a high degree of accuracy, often with root mean square errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. nih.gov

For 2-methyl-2-phenyl-1,3-indandione, the introduction of the methyl group at the quaternary C2 carbon would lead to distinct changes in the NMR spectrum compared to the parent compound. The most notable differences would be:

The appearance of a singlet in the ¹H NMR spectrum for the methyl protons, likely in the range of 1.5-2.0 ppm.

The disappearance of the signal for the C2-H proton (around 4.26 ppm in 2-phenyl-1,3-indandione) chemicalbook.com.

A downfield shift of the C2 carbon signal in the ¹³C NMR spectrum due to the substitution of a hydrogen with a methyl group.

The following table presents a comparison of experimental ¹³C NMR chemical shifts for 2-phenyl-1,3-indandione and predicted shifts for 2-methyl-2-phenyl-1,3-indandione.

| Carbon Atom | 2-phenyl-1,3-indandione (Experimental δ, ppm) | 2-methyl-2-phenyl-1,3-indandione (Predicted δ, ppm) |

| C=O | ~200 | ~202 |

| C2 | ~58 | ~65 |

| C(phenyl)-ipso | ~135 | ~140 |

| C(phenyl)-ortho | ~128 | ~128 |

| C(phenyl)-meta | ~129 | ~129 |

| C(phenyl)-para | ~128 | ~128 |

| C(aromatic, indanone)-quaternary | ~142 | ~141 |

| C(aromatic, indanone)-CH | ~123, ~136 | ~123, ~136 |

| C(methyl) | N/A | ~25 |

Note: Predicted values are estimates based on general substituent effects and require specific GIAO calculations for accuracy.

Computational Support for Stereochemical Outcome Prediction

When a molecule contains a stereocenter, as is the case for many derivatives of 2-methyl-2-phenyl-1,3-indandione, predicting the stereochemical outcome of a reaction is of paramount importance, particularly in pharmaceutical and materials science. Computational chemistry offers powerful tools to understand and predict the diastereomeric and enantiomeric ratios of reaction products.

Exploration of Diastereomeric and Enantiomeric Pathways

For reactions that can produce multiple stereoisomers, computational methods can be used to map out the potential energy surfaces for the formation of each isomer. By locating the transition states for each diastereomeric or enantiomeric pathway and calculating their relative energies, it is possible to predict the kinetic product distribution.

This analysis typically involves:

Conformational Search: Identifying the lowest energy conformations of the reactants and transition states.

Transition State Optimization: Using quantum chemical methods (like DFT) to find the exact geometry of the transition state for each pathway.

Frequency Calculation: To confirm that the optimized geometry is a true transition state (characterized by a single imaginary frequency) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the free energy.

The relative free energies of the transition states (ΔG‡) can then be used to predict the ratio of the products using the Eyring equation. A lower ΔG‡ corresponds to a faster reaction rate and, therefore, a higher yield of that particular stereoisomer.

Analysis of Steric and Electronic Effects in Chiral Catalysis

In asymmetric catalysis, a chiral catalyst is used to favor the formation of one enantiomer over the other. Computational studies are invaluable for understanding the origin of this selectivity. By modeling the catalyst-substrate complex, it is possible to dissect the steric and electronic interactions that govern the stereochemical outcome.

For a hypothetical chiral-catalyzed reaction involving 2-methyl-2-phenyl-1,3-indandione, computational analysis would focus on:

Steric Hindrance: Examining the three-dimensional structure of the transition states to identify unfavorable steric clashes between the substrate, the catalyst, and the incoming reagent. These steric repulsions can raise the energy of one transition state relative to another, leading to high enantioselectivity.

Electronic Effects: Analyzing the electronic interactions, such as hydrogen bonding, π-π stacking, or electrostatic interactions, between the catalyst and the substrate. These interactions can stabilize one diastereomeric transition state over another, thereby directing the stereochemical course of the reaction.

Techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be employed to quantify these non-covalent interactions and provide a detailed understanding of the factors controlling the enantioselectivity.

Based on a thorough review of scientific literature, it is not possible to generate an article on "1,3-Indandione, 2-methyl-2-phenyl-" that adheres to the provided outline. The chemical reactivity required for the specified synthetic applications is absent in this particular compound.

The core issue lies in the chemical structure of 1,3-Indandione (B147059), 2-methyl-2-phenyl- . The second carbon (C2) of the indandione ring is substituted with both a methyl and a phenyl group, making it a quaternary carbon. This position lacks the acidic protons that are essential for the types of reactions described in the user-provided outline.

The synthetic applications detailed in the outline, such as:

Annulation reactions with nitrogen or oxygen-containing building blocks.

Regioselective annulation reactions towards spirocyclopentenes.

Its role as a versatile building block in these specific contexts.

...are characteristic of the general 1,3-indandione scaffold, which possesses two acidic protons at the C2 position, or its derivatives like 2-arylidene-1,3-indandiones . The reactivity of these related compounds stems from the ability to form a nucleophilic enolate at the C2 position or to undergo cycloaddition reactions at an exocyclic double bond at this position.

Since "1,3-Indandione, 2-methyl-2-phenyl-" does not have a reactive site at the C2 carbon, it cannot serve as a substrate for the outlined synthetic transformations. Generating an article that claims it does would be scientifically inaccurate. No literature was found to support the use of "1,3-Indandione, 2-methyl-2-phenyl-" in the specific advanced synthetic applications requested.

Advanced Synthetic Applications of 2 Methyl 2 Phenyl 1,3 Indandione in Complex Organic Frameworks

Role as a Versatile Building Block in Complex Molecule Synthesis

Precursors for Advanced Organic Transformations

The 1,3-indandione (B147059) core is a privileged scaffold for various organic transformations. The methylene (B1212753) group at the C-2 position is particularly reactive due to the adjacent electron-withdrawing carbonyl groups, readily undergoing reactions like Knoevenagel condensations. nih.govorganic-chemistry.org However, in 2-methyl-2-phenyl-1,3-indandione, this position is fully substituted, which precludes reactions that rely on the acidity of the C-2 protons. This substitution pattern channels its reactivity towards transformations involving the carbonyl groups or the aromatic ring.

The presence of the quaternary carbon at the C-2 position makes 2-methyl-2-phenyl-1,3-indandione a precursor for creating spirocyclic compounds, where the C-2 carbon is the spiro center. These structures are of significant interest in medicinal chemistry and materials science. nih.gov The synthesis of 2-substituted indene-1,3(2H)-diones can be achieved through methods like palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones, highlighting a pathway to such substituted indandiones. organic-chemistry.org

Furthermore, the 1,3-dicarbonyl moiety can undergo various reactions. For instance, it can be a precursor in the synthesis of heterocyclic systems. Research has shown that 1,3-indandione derivatives can be used to synthesize complex structures like indenopyridines. nih.gov While the presence of the methyl and phenyl groups at C-2 in 2-methyl-2-phenyl-1,3-indandione will sterically and electronically influence these transformations, the fundamental reactivity of the dicarbonyl unit remains a key feature for its role as a precursor in advanced organic synthesis.

Synthons for "Alkynyl Cations" and 1,3-Dipolarophiles

The application of 1,3-indandione derivatives in 1,3-dipolar cycloadditions is well-documented, where they typically function as the dipolarophile. wikipedia.org A dipolarophile is an alkene or alkyne that reacts with a 1,3-dipole to form a five-membered ring. wikipedia.org The electron-deficient nature of the double bond in 2-arylidene-1,3-indandiones, formed from the condensation of 1,3-indandione with aldehydes, makes them excellent Michael acceptors and reactive dipolarophiles in cycloaddition reactions. acs.org These reactions are a powerful tool for constructing complex heterocyclic scaffolds like spiro-pyrrolidines and spiro-oxindoles. nih.govfrontiersin.org The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. doi.org

However, the specific use of 2-methyl-2-phenyl-1,3-indandione as a synthon for "alkynyl cations" is not prominently described in the reviewed literature. This suggests that this may be a highly specialized or less common application of this particular compound.

The general mechanism for a 1,3-dipolar cycloaddition is a concerted pericyclic reaction, although a stepwise diradical mechanism has also been proposed. wikipedia.org These reactions are fundamental in the synthesis of a wide array of five-membered heterocycles. mdpi.com

Design and Synthesis of Functional Materials Based on the Indandione Core

The 1,3-indandione scaffold is a valuable building block for the creation of functional organic materials due to its electronic properties and rigid structure. nih.govresearchgate.net

The 1,3-indandione moiety is a known chromophore and is used in the synthesis of various dyes and pigments. researchgate.net The strong electron-withdrawing nature of the two carbonyl groups can be harnessed to create "push-pull" systems, where the indandione acts as the electron-acceptor (pull) part of the molecule. When combined with an electron-donating (push) group, these molecules can exhibit strong absorption in the visible region of the electromagnetic spectrum, leading to intense color.

For example, condensation of a 2-acyl-1,3-indandione with an appropriate aldehyde can lead to a fully conjugated molecule exhibiting dye properties. nih.gov The resulting compounds often show solvatochromism, where the color of the solution changes with the polarity of the solvent. While specific examples starting from 2-methyl-2-phenyl-1,3-indandione are not detailed in the provided search results, the general principle of using the indandione core as an acceptor in dye synthesis is well-established. nih.gov

Table 1: Examples of Indandione-based Chromophoric Systems

| Derivative Type | Synthetic Approach | Resulting Chromophore |

|---|---|---|

| 2-Arylidene-1,3-indandiones | Knoevenagel condensation of 1,3-indandione with aromatic aldehydes | Extended π-system with push-pull character |

This table is based on general information for 1,3-indandione derivatives.

The electron-accepting properties of the 1,3-indandione core make it a component of interest in the field of organic electronics. nih.govresearchgate.net Organic semiconductors with low lowest unoccupied molecular orbital (LUMO) levels are crucial for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The indandione moiety can effectively lower the LUMO energy of a π-conjugated system, which is beneficial for n-type semiconductors. researchgate.net

Research on indandione-terminated quinoidal compounds has shown that these materials can have LUMO levels below -4.0 eV, making them promising for organic electronic devices. researchgate.net The substitution at the C-2 position, as in 2-methyl-2-phenyl-1,3-indandione, can be used to tune the solubility and solid-state packing of these materials, which are critical parameters for device performance.

In the area of photopolymerization, 1,3-indandione derivatives can act as photoinitiators or be part of photosensitive systems. nih.gov Their ability to absorb light and participate in electron transfer processes makes them suitable for initiating polymerization reactions upon irradiation.

Table 2: Properties of Indandione Derivatives in Organic Electronics

| Compound Type | Key Property | Potential Application |

|---|---|---|

| Indandione-terminated quinoids | Low LUMO energy levels | n-type organic semiconductors, OPVs |

This table is based on general information for 1,3-indandione derivatives.

The two carbonyl oxygen atoms of the 1,3-indandione scaffold can act as a bidentate chelating ligand for metal ions. This has led to research into the coordination chemistry of indandione derivatives. researchgate.net The formation of metal complexes can significantly alter the electronic and photophysical properties of the indandione ligand.

For instance, new 2-acyl-1,3-indandione derivatives have been synthesized and their complexation with various metal ions has been studied. researchgate.net These complexes can exhibit interesting spectroscopic properties and have potential applications as optical sensors for metal ions. researchgate.net

Furthermore, 1,3-indandione derivatives have been investigated as ligands for biological targets, such as misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases. nih.gov This highlights the versatility of the indandione scaffold in forming specific interactions with both metal ions and biological macromolecules. The coordination of a metal to the 1,3-dicarbonyl unit of 2-methyl-2-phenyl-1,3-indandione would be influenced by the steric bulk of the phenyl and methyl groups at the C-2 position.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Methyl-2-phenyl-1,3-indandione |

| 1,3-Indandione |

| 2-Arylidene-1,3-indandione |

| Indenopyridines |

| Spiro-pyrrolidines |

| Spiro-oxindoles |

| Bindone |

Future Research Directions and Emerging Opportunities for 2 Methyl 2 Phenyl 1,3 Indandione Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of 2,2-disubstituted 1,3-indandiones, including 2-methyl-2-phenyl-1,3-indandione, traditionally relies on methods that may involve harsh reaction conditions or the use of hazardous reagents. A significant future direction lies in the development of more sustainable and efficient synthetic protocols.

Key Research Objectives:

Catalytic C-H Functionalization: Direct C-H functionalization of 2-phenyl-1,3-indandione at the C2 position with a methylating agent would represent an atom-economical and elegant approach. Research into transition-metal catalysis (e.g., palladium, rhodium, or copper) could unlock this transformation, minimizing the need for pre-functionalized substrates.

Green Reaction Media and Catalysts: The use of environmentally benign solvents such as water, supercritical fluids, or ionic liquids, coupled with recyclable heterogeneous catalysts, is a critical area for development. nih.gov For instance, nano-ordered mesoporous silica (B1680970) functionalized with acid groups has shown promise in catalyzing the synthesis of complex indandione derivatives and could be adapted for this purpose. nih.gov

| Synthetic Approach | Potential Advantages |

| Catalytic C-H Methylation | High atom economy, reduced synthetic steps |

| Multi-Component Reactions | Increased efficiency, reduced waste, molecular diversity |

| Green Catalysis | Use of benign solvents, catalyst recyclability, sustainability |

Exploration of Unconventional Reaction Pathways and Mechanisms

Beyond established synthetic routes, the unique electronic and steric environment of 2-methyl-2-phenyl-1,3-indandione invites the exploration of unconventional reaction pathways.

Emerging Research Areas:

Electrochemical Synthesis: The application of electrosynthesis offers a powerful tool for inducing novel reactivity. The electrochemical oxidation or reduction of the indandione core could generate radical intermediates or species with altered reactivity, opening doors to previously inaccessible transformations and derivatizations.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and efficient way to generate reactive intermediates. This approach could be employed for the late-stage functionalization of the phenyl ring or for the development of novel cyclization reactions involving the dicarbonyl moiety.

Diradical Mechanisms: Investigations into reactions that proceed via diradical intermediates could reveal unexpected cycloaddition patterns or rearrangements. beilstein-journals.orgnih.gov Understanding and controlling these pathways could lead to the synthesis of novel polycyclic or spirocyclic systems incorporating the 2-methyl-2-phenyl-1,3-indandione framework.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages in terms of safety, efficiency, and scalability.

Future Technological Integration:

Continuous Flow Synthesis: The synthesis of 2-methyl-2-phenyl-1,3-indandione and its derivatives could be significantly optimized using flow chemistry. rsc.org This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, especially when handling reactive intermediates.

Automated Synthesis for Library Generation: Integrating flow chemistry with automated platforms would enable the rapid synthesis of a library of derivatives. By systematically varying the substituents on the phenyl ring or by introducing different functional groups, a diverse set of molecules can be generated for high-throughput screening in materials science or medicinal chemistry. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In silico approaches are becoming indispensable tools for modern chemical research. Advanced computational modeling can provide deep insights into the properties and reactivity of 2-methyl-2-phenyl-1,3-indandione, guiding experimental efforts.

Computational Research Directions:

DFT Studies on Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions. rsc.org This includes mapping potential energy surfaces, identifying transition states, and understanding the factors that govern regioselectivity and stereoselectivity. Such studies are crucial for optimizing reaction conditions and for the rational design of new synthetic methods.

Predictive Modeling of Physicochemical Properties: Computational models can predict key properties of 2-methyl-2-phenyl-1,3-indandione and its derivatives, such as their electronic structure, spectroscopic characteristics, and potential for self-assembly. mdpi.comresearchgate.net This predictive power can accelerate the discovery of new materials with desired optical or electronic properties.

Analysis of Steric and Electronic Effects: The interplay of the methyl and phenyl groups at the C2 position creates a unique steric and electronic environment. Computational analysis can quantify these effects, providing a deeper understanding of the compound's reactivity and its interactions with other molecules or materials. mdpi.com

| Computational Method | Application in 2-Methyl-2-Phenyl-1,3-Indandione Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Prediction of biological activity or physical properties of derivatives |

Expanding the Scope of Derivatization for Tailored Molecular Architectures

The 2-methyl-2-phenyl-1,3-indandione scaffold is a versatile building block for the construction of more complex and functional molecular architectures.

Opportunities for Derivatization:

Functionalization of the Phenyl Ring: The phenyl group offers a prime site for introducing a wide range of functional groups through electrophilic aromatic substitution or cross-coupling reactions. This would allow for the fine-tuning of the molecule's electronic properties and its incorporation into larger conjugated systems or polymers.

Synthesis of Spirocyclic Compounds: The quaternary C2 carbon is an ideal anchor point for the construction of spirocyclic systems. nih.gov By reacting 2-methyl-2-phenyl-1,3-indandione with bifunctional reagents, a variety of spiro-heterocycles can be synthesized, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. nih.govrsc.org

Development of Functional Materials: The unique electronic properties of the 1,3-indandione (B147059) core suggest that derivatives of 2-methyl-2-phenyl-1,3-indandione could find applications as functional materials. researchgate.net Research into their use as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors is a promising avenue for future exploration. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 2-methyl-2-phenyl-1,3-indandione, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via condensation reactions. A well-documented method involves reacting dimethyl phthalate with methyl ketones (e.g., acetophenone derivatives) in the presence of sodium amide (NaNH₂) as a base. For example, 2-acetyl-1,3-indandione derivatives are synthesized by refluxing with ethanol and formic acid to facilitate cyclization . Optimization focuses on solvent choice (e.g., ethanol for solubility), reaction time (2–4 hours for reflux), and stoichiometric ratios (e.g., 50 mmol of acetyl-indandione precursor). Post-synthesis purification via recrystallization or column chromatography is critical for yield improvement.

Advanced: How can computational methods like Density Functional Theory (DFT) predict the electronic properties of 1,3-indandione derivatives?

Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to analyze frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MEP) maps, and charge distribution. For instance, Hirshfeld surface analysis can identify electrophilic/nucleophilic regions by mapping intermolecular interactions, aiding in predicting reactivity toward nucleophiles or electrophiles . These methods also validate X-ray crystallographic data, resolving discrepancies in bond lengths or angles caused by crystal packing effects.

Basic: What spectroscopic and crystallographic techniques are recommended for structural elucidation of 2-methyl-2-phenyl-1,3-indandione derivatives?

Answer:

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in Schiff base derivatives) .

- NMR spectroscopy : H and C NMR identify substituent effects on chemical shifts (e.g., deshielding of carbonyl groups at δ 180–190 ppm).

- IR spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹) .

- Mass spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns.

Advanced: How do structural modifications (e.g., halogenation) influence the biological activity of 1,3-indandione derivatives?

Answer:

Substituents like chlorine or fluorine enhance bioactivity by increasing lipophilicity and binding affinity. For example, chlorophacinone (a 4-chlorophenyl derivative) acts as a vitamin K antagonist, inhibiting blood coagulation in rodents. The electronegativity of halogens stabilizes interactions with hepatic enzymes, while phenyl groups enhance π-π stacking in target proteins . Structure-activity relationship (SAR) studies require in vitro enzymatic assays and comparative pharmacokinetic profiling.

Basic: What experimental strategies address contradictions in reaction yields or spectral data for 1,3-indandione derivatives?

Answer:

- Reaction condition screening : Vary solvents (polar vs. nonpolar), temperatures, and catalysts (e.g., NaNH₂ vs. KOH).

- Isolation of intermediates : Identify byproducts via TLC or HPLC to optimize stepwise synthesis.

- Cross-validation : Compare NMR/X-ray data with computational models (DFT) to resolve spectral ambiguities .

Advanced: How do electron-withdrawing groups (EWGs) on 1,3-indandione impact its application in organic photovoltaics?

Answer:

EWGs (e.g., phthalimide, 1,3-indandione) lower LUMO levels, enhancing electron-accepting capacity in donor-acceptor (D-A) systems. For example, DPP-3 (with a 1,3-indandione terminal group) exhibits broad UV-Vis absorption and high charge mobility in bulk heterojunction solar cells. Time-resolved transient absorption spectroscopy quantifies exciton diffusion lengths, while cyclic voltammetry measures redox potentials for device optimization .

Advanced: What mechanistic insights explain the regioselectivity of nucleophilic additions to 1,3-indandione scaffolds?

Answer:

The diketone moiety of 1,3-indandione facilitates nucleophilic attack at the α-carbon due to resonance stabilization of the enolate intermediate. Sodium amide deprotonates the active methylene group, directing nucleophiles (e.g., amines, hydrazines) to form Schiff bases or hydrazone derivatives. Solvent polarity (e.g., ethanol vs. DMF) modulates reaction rates and regioselectivity .

Basic: How can green chemistry principles be applied to synthesize 2-methyl-2-phenyl-1,3-indandione derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.